molecular formula C13H17N3 B1417294 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole CAS No. 947013-81-2

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

Cat. No. B1417294
CAS RN: 947013-81-2
M. Wt: 215.29 g/mol
InChI Key: FFKLONUZDYIOEA-UHFFFAOYSA-N
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Description

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole is a chemical compound with the linear formula C13H18N3 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

  • Anticancer Activity :

    • Benzimidazole-based Zn(II) complexes have shown potential anticancer activity. One study found that these complexes, particularly Zn2(p-2-bmb)2 (NO3)4, exhibited significant cytotoxic properties against various human carcinoma cell lines, including SHSY5Y cells, suggesting a non-classical intercalation binding mode to DNA and inducing apoptosis (Zhao et al., 2015).
  • Corrosion Inhibition :

    • Imidazole derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. For instance, 1-((1-(piperazinomethyl)-1H-benzoimidazol-2-yl)methyl)-2-phenylhydrazine and its analogs showed high inhibition efficiency, indicating their potential as protective agents for metal surfaces (Yadav et al., 2014).
  • Antimicrobial and Antifungal Activity :

    • Benzimidazole derivatives have been studied for their antimicrobial properties. A study demonstrated that certain benzimidazole compounds have effective growth inhibition against pathogenic bacteria and Candida species. This highlights their potential use in treating microbial infections (Mokhtari & Pourabdollah, 2013).
  • Neurological Imaging :

    • In the field of neurology, benzimidazole derivatives have been explored as imaging agents for the NR2B subtype of NMDA receptors. Although the brain uptake was low for practical imaging, these studies provide insights into the development of specific probes for NMDA receptors (Fuchigami et al., 2010).
  • Anti-Inflammatory Drug Development :

    • Research into anti-inflammatory compounds has identified benzimidazole piperidine derivatives as potential candidates. These compounds have been found to selectively inhibit COX-2, showing promise as new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects (Burayk et al., 2022).
  • Antitumor Activity and DNA Binding :

    • Benzimidazole-based Cu(II) complexes have shown potent antitumor activity and DNA binding capabilities. One study demonstrated that these complexes, especially Cu2(p-2-bmp)2Br4, exhibit strong in vitro cytotoxicity towards human carcinoma cells and can induce apoptosis through DNA interaction (Hu et al., 2017).

properties

IUPAC Name

1-methyl-2-piperidin-3-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKLONUZDYIOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655523
Record name 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

947013-81-2
Record name 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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